molecular formula C16H11ClN2O2S B2384599 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate CAS No. 338399-13-6

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate

Cat. No.: B2384599
CAS No.: 338399-13-6
M. Wt: 330.79
InChI Key: SNXRGBFTZLPKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine and chlorobenzene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the scalability and sustainability of the production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or chlorobenzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

  • 2-(2-Pyridinyl)-1,3-thiazole
  • 4-Chlorobenzene derivatives
  • Thiazole-based carboxylates

Uniqueness

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

IUPAC Name

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c1-10-14(19-15(22-10)13-4-2-3-9-18-13)21-16(20)11-5-7-12(17)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXRGBFTZLPKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.